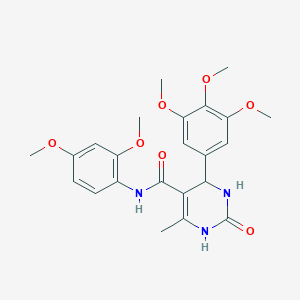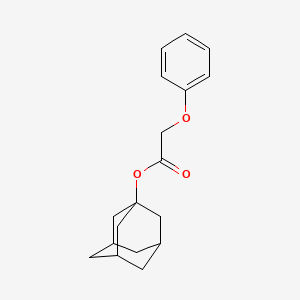![molecular formula C19H22N4O2S B3963085 1-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]propyl 2-methyl-4-quinolinecarboxylate](/img/structure/B3963085.png)
1-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]propyl 2-methyl-4-quinolinecarboxylate
描述
1-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]propyl 2-methyl-4-quinolinecarboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. This compound is a member of the quinolinecarboxylate family and is synthesized using specific methods. The purpose of
作用机制
The mechanism of action of 1-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]propyl 2-methyl-4-quinolinecarboxylate varies depending on its application. In anti-cancer research, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In pesticide research, this compound has been shown to disrupt the nervous system of insects, leading to paralysis and death. In material science, this compound has been shown to bind to certain metal ions, leading to a change in fluorescence intensity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on its application. In anti-cancer research, this compound has been shown to inhibit the growth of cancer cells without affecting normal cells. In pesticide research, this compound has been shown to have low toxicity to mammals and birds. In material science, this compound has been shown to have high selectivity for certain metal ions.
实验室实验的优点和局限性
The advantages of using 1-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]propyl 2-methyl-4-quinolinecarboxylate in lab experiments include its high yield and purity, its potential applications in various fields, and its low toxicity to mammals and birds. The limitations of using this compound in lab experiments include its potential side effects on the environment and its limited solubility in certain solvents.
未来方向
There are several future directions for research on 1-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]propyl 2-methyl-4-quinolinecarboxylate. In medicine, further studies are needed to determine the optimal dosage and administration route for this compound as an anti-cancer agent. In agriculture, further studies are needed to determine the efficacy of this compound against a wider range of pests and to determine its potential side effects on non-target organisms. In material science, further studies are needed to optimize the synthesis of this compound and to develop new fluorescent probes based on its structure. Overall, the potential applications of this compound make it an exciting area of research for the scientific community.
科学研究应用
1-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]propyl 2-methyl-4-quinolinecarboxylate has been studied for its potential applications in various fields. In medicine, this compound has shown promising results as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In agriculture, this compound has been studied for its potential as a pesticide. It has been shown to have insecticidal activity against several pests, including aphids and spider mites. In material science, this compound has been studied for its potential as a fluorescent probe. It has been shown to have high sensitivity and selectivity for certain metal ions.
属性
IUPAC Name |
1-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]propyl 2-methylquinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c1-4-8-17-22-23-19(26-17)21-16(5-2)25-18(24)14-11-12(3)20-15-10-7-6-9-13(14)15/h6-7,9-11,16H,4-5,8H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAOYCFZFBMOHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)NC(CC)OC(=O)C2=CC(=NC3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 2-{[2-(2-methoxyphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3963006.png)


![ethyl {3-hydroxy-3-[2-(3-nitrophenyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B3963041.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-nitrophenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3963047.png)
![3-[3-(4-chlorobenzoyl)-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B3963053.png)

![2-({4-[4-(benzyloxy)phenyl]-3-cyano-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl}thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B3963069.png)

![N-{4-[amino(hydroxyimino)methyl]phenyl}-4-tert-butylbenzamide](/img/structure/B3963077.png)
![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3963080.png)

![1-{5-[4-(3,4-difluorobenzoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}azepane](/img/structure/B3963098.png)
![2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N,N-diethylacetamide](/img/structure/B3963105.png)